2-(4-fluorophenoxy)-N-(4-methylphenyl)-N-(thiophen-2-ylmethyl)acetamide
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Overview
Description
2-(4-FLUOROPHENOXY)-N-(4-METHYLPHENYL)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-FLUOROPHENOXY)-N-(4-METHYLPHENYL)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Fluorophenoxy Intermediate: The reaction begins with the preparation of 4-fluorophenol, which is then reacted with an appropriate acylating agent to form the fluorophenoxy intermediate.
Introduction of the Methylphenyl Group:
Formation of the Thiophenyl Intermediate: The thiophenyl group is introduced via a thiolation reaction, where thiophene is reacted with a suitable halogenating agent.
Final Coupling Reaction: The final step involves coupling the fluorophenoxy, methylphenyl, and thiophenyl intermediates under specific reaction conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This typically includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-FLUOROPHENOXY)-N-(4-METHYLPHENYL)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenoxy group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(4-FLUOROPHENOXY)-N-(4-METHYLPHENYL)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-FLUOROPHENOXY)-N-(4-METHYLPHENYL)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Enzymes: It can inhibit or activate specific enzymes, leading to alterations in metabolic pathways.
Interact with Receptors: The compound can bind to cellular receptors, modulating signal transduction pathways and affecting cellular responses.
Induce Apoptosis: In cancer research, it has been shown to induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting tumor growth.
Comparison with Similar Compounds
Similar Compounds
2-(4-FLUOROPHENOXY)-1-(2-HYDROXY-4-METHOXYPHENYL)ETHANONE: This compound shares the fluorophenoxy group but differs in the presence of hydroxy and methoxy groups.
2-(4-Methylphenyl)thiophene: This compound contains the methylphenyl and thiophenyl groups but lacks the fluorophenoxy group.
Uniqueness
2-(4-FLUOROPHENOXY)-N-(4-METHYLPHENYL)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE is unique due to the combination of fluorophenoxy, methylphenyl, and thiophenyl groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research.
Properties
Molecular Formula |
C20H18FNO2S |
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Molecular Weight |
355.4 g/mol |
IUPAC Name |
2-(4-fluorophenoxy)-N-(4-methylphenyl)-N-(thiophen-2-ylmethyl)acetamide |
InChI |
InChI=1S/C20H18FNO2S/c1-15-4-8-17(9-5-15)22(13-19-3-2-12-25-19)20(23)14-24-18-10-6-16(21)7-11-18/h2-12H,13-14H2,1H3 |
InChI Key |
PHARKAZJXRFDSH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC2=CC=CS2)C(=O)COC3=CC=C(C=C3)F |
Origin of Product |
United States |
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